molecular formula C10H11NO2 B1427830 3,4-dihydro-1H-2-benzopyran-1-carboxamide CAS No. 860368-80-5

3,4-dihydro-1H-2-benzopyran-1-carboxamide

Cat. No. B1427830
M. Wt: 177.2 g/mol
InChI Key: ZPUKOQODOMASGC-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-2-benzopyran-1-carboxamide, also known as coumarin, is a natural compound found in many plants. It has been used in traditional medicine for its anti-inflammatory, anti-coagulant, and anti-cancer properties. In recent years, coumarin has gained attention from the scientific community for its potential use in drug development and as a research tool.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 3,4-dihydro-1H-2-benzopyran-1-carboxamide derivatives are synthesized through various reactions. For instance, a reaction of 2-hydroxybenzaldehydes with 3-oxobutanamide can yield 2,4-dihydroxy-2-methyl-2H-3,4-dihydro-1-benzopyran-3-carboxamides, depending on the specific aldehyde and experimental conditions used (O'callaghan & Mcmurry, 1997).
  • Functionalization Reactions : Studies have shown the functionalization reactions of related compounds like 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine, yielding various derivatives. These results contribute to the understanding of reactions involving 3,4-dihydro-1H-2-benzopyran-1-carboxamide (Yıldırım et al., 2005).

Structural and Spectral Analysis

  • NMR Studies : 1H and 13C NMR spectral data for 2‐oxo‐2H‐1‐benzopyran‐3‐carboxamide and related derivatives have been extensively studied. These studies provide crucial insights into the structural and chemical properties of these compounds (Martínez-Martínez et al., 2001).

Chemical Reactions and Mechanisms

  • Isomerization and Hydrolysis : Research has been conducted on the isomerisation of benzopyran-2-imines in specific solvents, providing insights into the behavior and stability of these compounds under various conditions (O'callaghan et al., 1998). Additionally, studies on the kinetics and mechanism of hydrolysis of amidals related to 3,4-dihydro-1H-2-benzopyran-1-carboxamide have been reported, enhancing the understanding of their chemical stability and degradation pathways (Chen et al., 1995).

Potential Biological Applications

  • Synthesis of Bioactive Compounds : Research includes the synthesis of N-substituted-2-oxo-(2H)1-benzopyran-3-carboxamide derivatives, which have shown interesting pharmacological activities, such as analgesic and diuretic effects in animal models (Artizzu et al., 1995). Another study synthesized N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides, evaluating their effects on rat uterine, aortic, and pancreatic β-cells, showing potential as myorelaxants (Khelili et al., 2012).

properties

IUPAC Name

3,4-dihydro-1H-isochromene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-4,9H,5-6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUKOQODOMASGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-1H-2-benzopyran-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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